N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thiophene ring, a pyridine ring, and a benzo[c][1,2,5]thiadiazole moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
Similar compounds have been used as potential visible-light organophotocatalysts .
Biochemical Pathways
Similar compounds have been used in photoredox catalysis, a powerful tool for enabling organic transformations .
Biochemical Analysis
Biochemical Properties
Compounds containing a thiophene moiety have been reported to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially leading to changes in cellular function.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The thiophene and pyridine rings can be synthesized through well-established methods such as the Hantzsch pyridine synthesis and the Paal-Knorr synthesis for thiophenes. The benzo[c][1,2,5]thiadiazole moiety can be prepared via cyclization reactions involving appropriate precursors.
The final step involves the coupling of these heterocyclic units through amide bond formation. This can be achieved using reagents such as carbodiimides (e.g., DCC or EDC) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to enhance efficiency and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated derivatives, nitro derivatives
Scientific Research Applications
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Comparison with Similar Compounds
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring and exhibit similar chemical reactivity and biological activities.
Pyridine derivatives: Compounds containing the pyridine ring also show comparable properties, particularly in medicinal chemistry.
Benzo[c][1,2,5]thiadiazole derivatives: These compounds are known for their applications in material science and organic electronics.
The uniqueness of this compound lies in its combined structural features, which confer a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS2/c22-17(11-5-6-13-14(9-11)21-24-20-13)19-10-12-3-1-7-18-16(12)15-4-2-8-23-15/h1-9H,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDHDJQTYAKPIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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